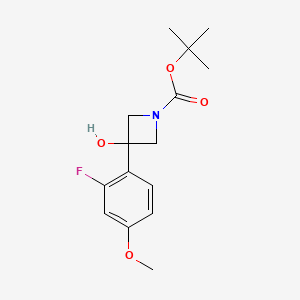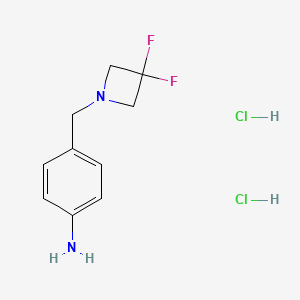
4-((3,3-Difluoroazetidin-1-yl)methyl)aniline dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((3,3-Difluoroazetidin-1-yl)methyl)aniline dihydrochloride is a chemical compound with the molecular formula C10H13F2N2·2HCl It is known for its unique structure, which includes a difluoroazetidine ring attached to a benzene ring via a methyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3,3-Difluoroazetidin-1-yl)methyl)aniline dihydrochloride typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring is synthesized through a cyclization reaction involving a suitable precursor, such as a 3,3-difluoroalkylamine.
Attachment of the Benzene Ring: The azetidine ring is then attached to a benzene ring via a methyl group through a nucleophilic substitution reaction.
Formation of the Dihydrochloride Salt: The final step involves the formation of the dihydrochloride salt by reacting the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, precise temperature control, and efficient purification techniques.
化学反応の分析
Types of Reactions
4-((3,3-Difluoroazetidin-1-yl)methyl)aniline dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives.
科学的研究の応用
4-((3,3-Difluoroazetidin-1-yl)methyl)aniline dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study biological processes.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-((3,3-Difluoroazetidin-1-yl)methyl)aniline dihydrochloride involves its interaction with specific molecular targets and pathways. The difluoroazetidine ring is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
類似化合物との比較
Similar Compounds
- 3-Fluoro-4-(3,3-difluoroazetidin-1-yl)benzaldehyde
- 4-((3,3-Difluoroazetidin-1-yl)methyl)aniline
- 4-[(3,3-Difluoroazetidin-1-yl)methyl]aniline
Uniqueness
4-((3,3-Difluoroazetidin-1-yl)methyl)aniline dihydrochloride is unique due to its specific structure, which includes a difluoroazetidine ring. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications in scientific research.
特性
分子式 |
C10H14Cl2F2N2 |
|---|---|
分子量 |
271.13 g/mol |
IUPAC名 |
4-[(3,3-difluoroazetidin-1-yl)methyl]aniline;dihydrochloride |
InChI |
InChI=1S/C10H12F2N2.2ClH/c11-10(12)6-14(7-10)5-8-1-3-9(13)4-2-8;;/h1-4H,5-7,13H2;2*1H |
InChIキー |
WZVZYVFYDXQFGC-UHFFFAOYSA-N |
正規SMILES |
C1C(CN1CC2=CC=C(C=C2)N)(F)F.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


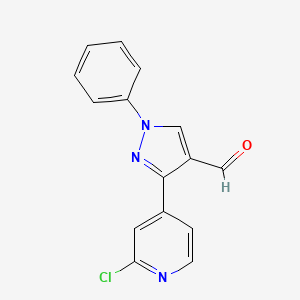
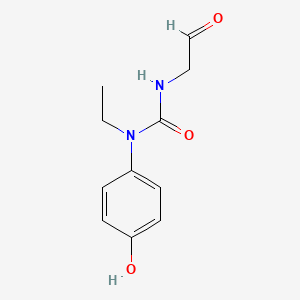
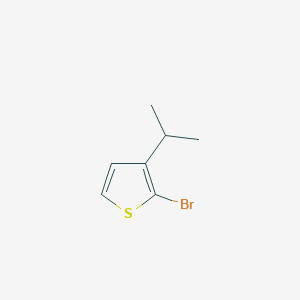
![4-fluoro-3-nitro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B11761864.png)


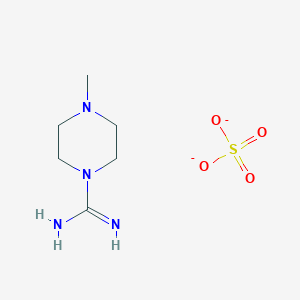
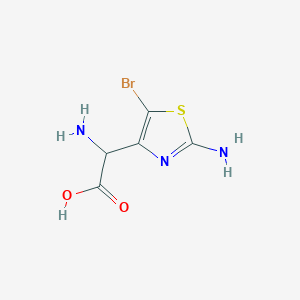
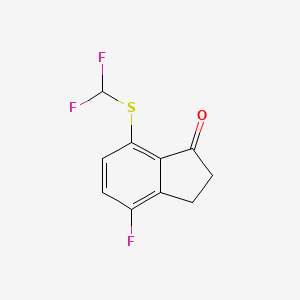
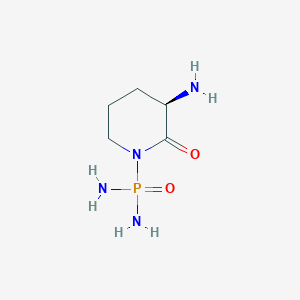
![tert-Butyl N-[(1R,4R,7S)-2-azabicyclo[2.2.1]heptan-7-yl]carbamate](/img/structure/B11761930.png)

![(S)-N-[(E)-(2,5-difluorophenyl)methylidene]-2-methylpropane-2-sulfinamide](/img/structure/B11761934.png)
